molecular formula C10H15BrN2O B1464834 2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1219967-91-5

2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol

Cat. No. B1464834
CAS RN: 1219967-91-5
M. Wt: 259.14 g/mol
InChI Key: YTBYSDZQHNGESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol” is a chemical compound. It is an important intermediate in organic synthesis, with applications in pharmaceuticals, organic synthesis, organic solvents, production of dyes, pesticides, and spices .

Scientific Research Applications

Synthesis of Pyrido and Pyrimidine Derivatives

Research has demonstrated the synthesis of new heterocyclic compounds, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related structures, utilizing similar compounds as starting materials. These syntheses often involve reactions with amino esters and isothiocyanate derivatives under various conditions to yield a range of heterocyclic derivatives with potential for further chemical and pharmacological exploration (El-Kashef et al., 2010).

Antihypoxic Activity

Studies have explored the antihypoxic activity of pyrrolinone derivatives synthesized from reactions involving aminoethoxy ethanol compounds. These studies highlight the potential pharmacological applications of such derivatives, indicating a research interest in developing new therapeutic agents based on this chemical framework (Gein et al., 2015).

Coordination Chemistry

The compound and its analogs have been used to synthesize various Cu(II) and Cd(II) complexes, demonstrating the importance of arm length and intermolecular interactions in the formation of these complexes. Such research provides insights into the design and synthesis of metal complexes with potential applications in catalysis, molecular recognition, and materials science (Keypour et al., 2015).

Polymer Chemistry

Research into the use of pyridine derivatives as protecting groups for carboxylic acids in polymer chemistry has shown that compounds like 2-(pyridin-2-yl)ethanol can offer selective deprotection pathways, highlighting their utility in the synthesis and modification of polymeric materials (Elladiou & Patrickios, 2012).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

One-pot, multi-component reactions have been employed to synthesize 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating the versatility of similar compounds in facilitating the synthesis of complex heterocyclic structures (Rahmati, 2010).

Antimicrobial Activity

The synthesis of 5-aryl-4-acyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-pyrrolin-2-ones from reactions involving aminoethoxy ethanol compounds has been investigated, including the study of their antimicrobial activities. This research direction underscores the potential of these compounds in the development of new antimicrobial agents (Gein et al., 2015).

properties

IUPAC Name

2-[(5-bromo-3-methylpyridin-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-3-13(4-5-14)10-8(2)6-9(11)7-12-10/h6-7,14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBYSDZQHNGESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 3
Reactant of Route 3
2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.